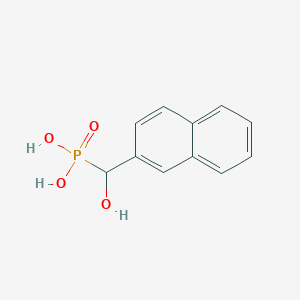

(Hydroxy-2-naphthalenylmethyl)phosphonic acid

Overview

Description

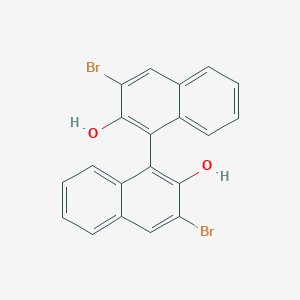

“(Hydroxy-2-naphthalenylmethyl)phosphonic acid” is a chemical compound with the molecular weight of 238.18 Da . It is also known as an insulin receptor tyrosine kinase inhibitor .

Molecular Structure Analysis

The molecular structure of “(Hydroxy-2-naphthalenylmethyl)phosphonic acid” is represented by the InChI code1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) . This indicates the presence of carbon, hydrogen, oxygen, and phosphorus atoms in the compound. Physical And Chemical Properties Analysis

“(Hydroxy-2-naphthalenylmethyl)phosphonic acid” is a solid compound . The compound is slightly soluble in water and is highly polar due to its structure .Scientific Research Applications

Insulin Receptor Tyrosine Kinase Inhibitor

HNMPA is known to be an insulin receptor tyrosine kinase inhibitor . It inhibits the autophosphorylation of serine and tyrosine by the human insulin receptor . This property makes it a valuable tool in the study of insulin signaling and its role in various metabolic diseases.

Cell Permeable Prodrug

HNMPA-(AM)3, a derivative of HNMPA, is a cell-permeable prodrug . This means it can cross cell membranes and then be metabolized into its active form within the cell. This property is particularly useful in drug delivery and therapeutic applications.

Inhibition of Glucose Uptake

HNMPA-(AM)3 has been shown to inhibit 2-deoxyglucose uptake in CHO cells expressing the human receptor . This could have implications for the study of glucose metabolism and related disorders, such as diabetes.

Non-Affecting Insulin-Stimulated Thymidine Uptake

Interestingly, while HNMPA-(AM)3 inhibits glucose uptake, it does not affect insulin-stimulated thymidine uptake in CHO cells . This selective action could provide insights into the separate pathways of glucose and thymidine uptake in cells.

Study of Kinase Signaling Pathways

Due to its inhibitory effect on insulin receptor tyrosine kinase, HNMPA can be used to study various kinase signaling pathways . These pathways play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis.

Research in Metabolic Diseases

Given its effects on insulin receptor and glucose uptake, HNMPA has potential applications in the research of metabolic diseases . It could be used to study the mechanisms of diseases like diabetes and develop potential treatments.

Mechanism of Action

Target of Action

HNMPA primarily targets the insulin receptor tyrosine kinase . This receptor is a high-affinity cell surface receptor for insulin, a hormone that regulates the metabolism of carbohydrates, fats, and protein by promoting the absorption of glucose from the blood into liver, fat, and skeletal muscle cells .

Mode of Action

HNMPA acts as an inhibitor of the insulin receptor tyrosine kinase . It inhibits both serine and tyrosine autophosphorylation by the human insulin receptor . Autophosphorylation is a process where a phosphate group is added to a protein by itself, leading to a change in the protein’s function. By inhibiting this process, HNMPA can modulate the activity of the insulin receptor .

Biochemical Pathways

The inhibition of the insulin receptor tyrosine kinase by HNMPA affects the insulin signaling pathway . This pathway is crucial for regulating glucose uptake and metabolism. By inhibiting the autophosphorylation of the insulin receptor, HNMPA can affect the downstream effects of this pathway .

Pharmacokinetics

HNMPA is soluble in ethanol and DMSO, which can impact its bioavailability . It’s important to note that hnmpa is membrane impermeable , which means it cannot easily cross cell membranes. This property can affect its distribution and elimination in the body .

Result of Action

The inhibition of the insulin receptor tyrosine kinase by HNMPA can lead to changes in cellular responses to insulin . This includes a decrease in insulin receptor serine phosphorylation , which can affect the receptor’s ability to transmit signals inside the cell .

Action Environment

The action of HNMPA can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and efficacy . Additionally, its stability can be affected by storage conditions . It’s recommended to store HNMPA at -20°C under desiccating conditions .

Safety and Hazards

properties

IUPAC Name |

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

CAS RN |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

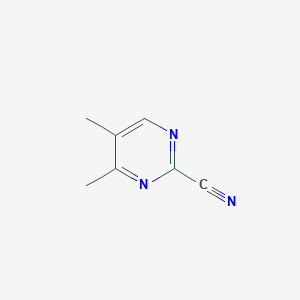

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

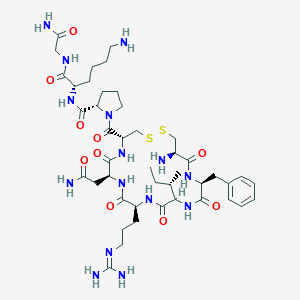

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)